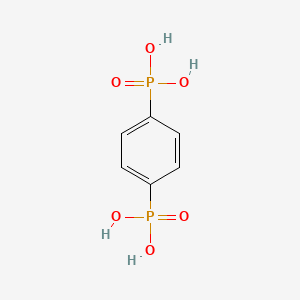

(4-phosphonophenyl)phosphonic Acid

CAS No.: 880-68-2

Cat. No.: VC1999738

Molecular Formula: C6H8O6P2

Molecular Weight: 238.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 880-68-2 |

|---|---|

| Molecular Formula | C6H8O6P2 |

| Molecular Weight | 238.07 g/mol |

| IUPAC Name | (4-phosphonophenyl)phosphonic acid |

| Standard InChI | InChI=1S/C6H8O6P2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12) |

| Standard InChI Key | JHDJUJAFXNIIIW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1P(=O)(O)O)P(=O)(O)O |

| Canonical SMILES | C1=CC(=CC=C1P(=O)(O)O)P(=O)(O)O |

Introduction

Chemical Structure and Properties

(4-Phosphonophenyl)phosphonic acid, also known as 1,4-phenylenediphosphonic acid or 1,4-benzenediphosphonic acid, is identified by the CAS number 880-68-2 . The compound features a benzene ring with two phosphonic acid groups at the para positions (1 and 4).

Physical and Chemical Characteristics

The compound presents as a white to very pale-yellow crystalline powder with the following properties:

The structure features phosphonic acid groups (-PO(OH)₂) that contribute to its high polarity and reactivity with various substrates. The presence of these functional groups allows for significant interactions with biological macromolecules and metal ions, enhancing its versatility in different applications .

Chemical Reactivity

(4-Phosphonophenyl)phosphonic acid exhibits chemical reactivity characteristic of phosphonic acids, including:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Higher oxidation state derivatives |

| Reduction | LiAlH₄, NaBH₄ | Phosphine or phosphinite derivatives |

| Electrophilic Substitution | HNO₃, Br₂ | Nitro or halogenated derivatives |

| Metal Coordination | Metal ions (Ni²⁺, Co²⁺, Cu²⁺) | Metal phosphonate complexes |

The phosphonic acid groups can deprotonate stepwise, allowing the compound to act as a polyprotic acid and form various salts and coordination compounds.

Synthesis Methods

Several synthetic routes have been developed for the preparation of (4-phosphonophenyl)phosphonic acid with varying yields and reaction conditions.

Principal Synthetic Routes

The primary methods for synthesizing this compound include:

Dealkylation of Phosphonate Esters

One common approach involves the dealkylation of tetraethyl 1,4-phenylbis(phosphonate) under acidic conditions:

Multi-step Synthesis

A two-step synthesis has also been reported:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | NiCl₂ | 150°C, 0.5h | 92% |

| 2 | Methanol | Ambient temperature, 24h | 100% |

Industrial Production

Industrial-scale production typically employs optimized versions of the above methods, potentially utilizing continuous flow reactors and automated systems to enhance efficiency and scalability.

Applications in Pharmaceutical Research

(4-Phosphonophenyl)phosphonic acid has garnered attention in pharmaceutical research due to its bioactive properties and structural features.

Bioactive Properties

The compound exhibits several bioactive properties that make it valuable in drug design:

| Bioactive Property | Potential Applications | Mechanism |

|---|---|---|

| Structural Analogy to Phosphate | Drug design | Mimicking of phosphate groups in biological systems |

| Metal Ion Affinity | Bone-targeting agents | Formation of stable coordination compounds with metal ions |

| Enzyme Inhibition | Metabolic modulators | Potential inhibition of phosphate-dependent enzymes |

Pharmaceutical Applications

Research has explored several pharmaceutical applications for phosphonic acid derivatives including:

Antiviral Development

Compounds structurally related to (4-phosphonophenyl)phosphonic acid, such as tenofovir, have demonstrated significant antiviral activities, particularly against HIV.

Antibiotic Enhancement

Phosphonic acids have been incorporated into antibiotic structures, such as fosfomycin, enhancing their efficacy against bacterial infections.

Bone Disease Treatments

The affinity of phosphonic acids for calcium ions has led to their use in drugs aimed at treating osteoporosis and bone metastasis, including alendronate and zoledronate.

Applications in Material Science

The unique structural features of (4-phosphonophenyl)phosphonic acid make it valuable in various materials science applications.

Surface Functionalization

The phosphonic acid groups allow for effective surface functionalization of various substrates:

| Application | Substrate | Function |

|---|---|---|

| Coating Agents | TiO₂, Al₂O₃ | Immobilization of organic or organometallic molecules |

| Catalyst Development | Metal oxides | Enhancement of catalytic properties |

| Sensor Applications | Various materials | Surface modification for improved sensitivity |

Metal-Organic Frameworks

(4-Phosphonophenyl)phosphonic acid has been employed in the synthesis of metal-organic frameworks (MOFs):

| Framework | Metal Ion | Properties | Reference |

|---|---|---|---|

| [M₂(H₂O)₂L₄]·11H₂O (M = Ni, Co) | Ni²⁺, Co²⁺ | Porous structure | |

| [Sr₂(H₂PPB)(CH₃OH)(H₂O)₄] | Sr²⁺ | Coordination polymer |

Nanotechnology Applications

In nanotechnology, the compound has been utilized to:

-

Stabilize colloidal solutions of nanocrystals

-

Create hybrid materials with tailored properties

-

Develop chemosensors for various analytes, including explosives

Environmental Applications

The structural features of (4-phosphonophenyl)phosphonic acid make it suitable for various environmental applications.

Water Treatment

The high affinity of (4-phosphonophenyl)phosphonic acid for metal ions makes it effective in water treatment processes:

| Application | Target | Mechanism |

|---|---|---|

| Metal Ion Sequestration | Heavy metals | Chelation and complex formation |

| Lanthanide Binding | Rare earth metals | Selective coordination |

| Nuclear Waste Treatment | Radioactive elements | Sequestration of specific isotopes |

Recent Research Advances

Recent research has expanded our understanding of (4-phosphonophenyl)phosphonic acid and its derivatives, leading to novel applications and insights.

Studies on Anticancer Activity

Research has demonstrated that phosphonic acid derivatives exhibit cytotoxic effects against multiple cancer cell lines while maintaining lower toxicity toward normal cells .

Material Fabrication Research

Recent studies have explored the use of (4-phosphonophenyl)phosphonic acid in fabricating supported catalysts:

| Research Finding | Advantage | Reference |

|---|---|---|

| Enhanced catalytic performance | Better dispersion of active sites | |

| Improved catalyst stability | Stronger surface anchoring |

Novel Sensing Applications

A recent study introduced a fluorescence sensor based on a derivative of phosphonic acid, (4-(1,2,2-tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid octasodium salt (TPPE), leveraging aggregation-induced emission (AIE) characteristics for sensitive detection of biomolecules like Protamine and Trypsin .

Comparison with Related Compounds

To better understand (4-phosphonophenyl)phosphonic acid, it is instructive to compare it with structurally related compounds.

Structural Analogues

Comparative Properties

The uniqueness of (4-phosphonophenyl)phosphonic acid lies in its specific structural features:

| Property | (4-Phosphonophenyl)phosphonic Acid | Related Compounds | Impact |

|---|---|---|---|

| Structure | Single benzene ring with two phosphonic groups | Varied complexity | Affects reactivity and applications |

| Metal Binding | Forms bidentate complexes | Different coordination geometries | Influences MOF structures |

| Solubility | Soluble in polar solvents | Variable solubility | Determines application range |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume